molecular formula C14H11N3O2S2 B2404962 N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-62-7

N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2404962
CAS RN: 2034274-62-7
M. Wt: 317.38
InChI Key: FFOGTNWICQXAML-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, commonly known as MTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MTTB is a heterocyclic compound that contains two thiazole rings and a benzamide group.

Mechanism of Action

MTTB is known to modulate the activity of ion channels and receptors. MTTB has been found to inhibit the activity of voltage-gated potassium channels and nicotinic acetylcholine receptors. MTTB has also been shown to enhance the activity of GABA-A receptors.
Biochemical and Physiological Effects:
MTTB has been found to have various biochemical and physiological effects. MTTB has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In neuroscience, MTTB has been found to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability. MTTB has also been found to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTTB in lab experiments is its ability to selectively modulate the activity of ion channels and receptors. MTTB has also been found to be stable and easy to handle. However, one of the limitations of using MTTB is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on MTTB. One direction is to further investigate the mechanism of action of MTTB on ion channels and receptors. Another direction is to explore the potential applications of MTTB in other research fields such as immunology and infectious diseases. Additionally, the development of more soluble analogs of MTTB could improve its use in lab experiments.

Synthesis Methods

The synthesis of MTTB involves the reaction of 4-methyl-2-thiazolamine and 2-chloro-4-nitrophenyl thiazol-2-yl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon to obtain MTTB.

Scientific Research Applications

MTTB has shown potential applications in various research fields such as cancer research, neuroscience, and drug discovery. MTTB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, MTTB has been used as a tool to study the function of ion channels and receptors. MTTB has also been used in drug discovery as a lead compound to develop new drugs.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-9-8-21-13(16-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOGTNWICQXAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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